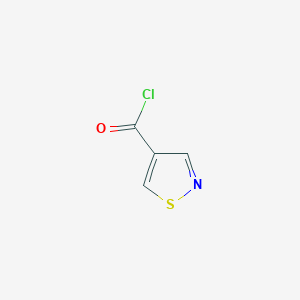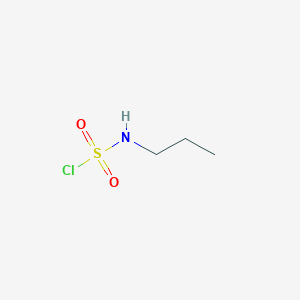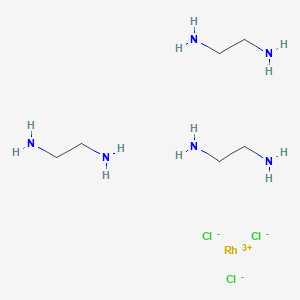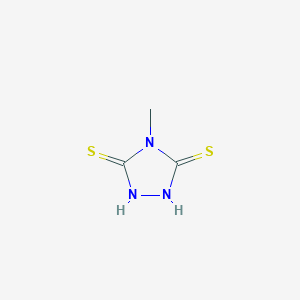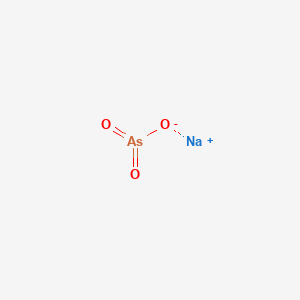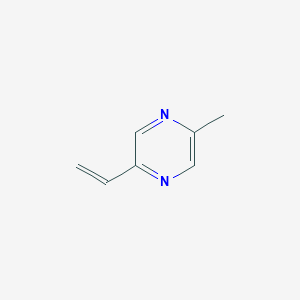
Phosphanylidynemanganese
説明
Phosphanylidynemanganese, also known as manganese phosphide, is a chemical compound with the molecular formula MnP. It is a binary compound consisting of manganese and phosphorus. This compound is known for its unique properties and applications in various fields, including materials science and chemistry.
準備方法
Synthetic Routes and Reaction Conditions: Phosphanylidynemanganese can be synthesized through various methods. One common approach involves the direct combination of manganese and phosphorus at high temperatures. The reaction typically occurs in a sealed tube to prevent the escape of phosphorus vapors. The reaction can be represented as:
Mn+P→MnP
Industrial Production Methods: In industrial settings, the production of this compound often involves the reduction of manganese oxides with phosphorus or phosphorus-containing compounds. This process is carried out in a controlled environment to ensure the purity and quality of the final product.
化学反応の分析
Types of Reactions: Phosphanylidynemanganese undergoes various chemical reactions, including:
Oxidation: When exposed to oxygen, this compound can oxidize to form manganese oxides and phosphorus oxides.
Reduction: It can be reduced back to its elemental forms under specific conditions.
Substitution: this compound can participate in substitution reactions where phosphorus atoms are replaced by other elements or groups.
Common Reagents and Conditions:
Oxidation: Oxygen or air at elevated temperatures.
Reduction: Reducing agents such as hydrogen or carbon monoxide.
Substitution: Various halogens or organometallic reagents.
Major Products Formed:
Oxidation: Manganese oxides (MnO, MnO2) and phosphorus oxides (P2O5).
Reduction: Elemental manganese and phosphorus.
Substitution: Compounds with substituted phosphorus atoms.
科学的研究の応用
Phosphanylidynemanganese has several scientific research applications, including:
Materials Science: It is used in the development of high-power, high-frequency semiconductor devices and laser diodes.
Catalysis: this compound-based catalysts are employed in various chemical reactions, including hydrogenation and polymerization.
Magnetic Materials:
Biomedical Research: Research is ongoing to explore its potential use in drug delivery systems and as a contrast agent in imaging techniques.
作用機序
The mechanism of action of phosphanylidynemanganese involves its interaction with other molecules and compounds. In catalysis, for example, it acts as a catalyst by providing an active surface for the reaction to occur, thereby lowering the activation energy and increasing the reaction rate. In magnetic applications, its unique electronic structure allows it to exhibit magnetic properties, making it useful in various technological applications.
類似化合物との比較
Phosphanylidynemanganese can be compared with other similar compounds, such as:
Manganese Phosphide (MnP): Similar in composition but may have different crystal structures and properties.
Iron Phosphide (FeP): Another binary compound with similar applications in materials science and catalysis.
Nickel Phosphide (NiP): Known for its catalytic properties and use in hydrogenation reactions.
Uniqueness: this compound is unique due to its combination of magnetic and catalytic properties, making it a versatile compound for various scientific and industrial applications.
特性
IUPAC Name |
phosphanylidynemanganese | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/Mn.P | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MQMHJMFHCMWGNS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
P#[Mn] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
MnP | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
85.91180 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
12032-78-9 | |
| Record name | Manganese phosphide (MnP) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=12032-78-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Manganese phosphide (MnP) | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0012032789 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Manganese phosphide (MnP) | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Manganese phosphide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.031.603 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



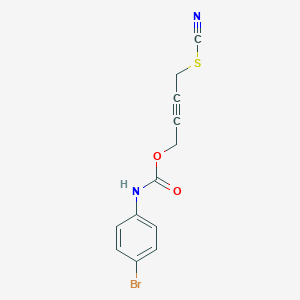

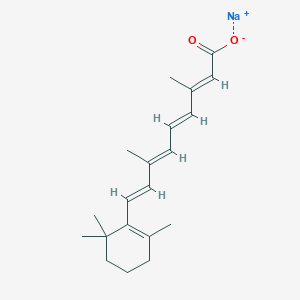
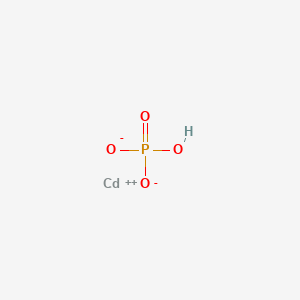
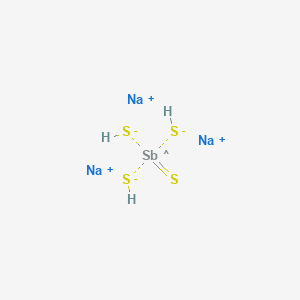
![Diethyl 2,3-diazabicyclo[2.2.1]hept-5-ene-2,3-dicarboxylate](/img/structure/B89272.png)

